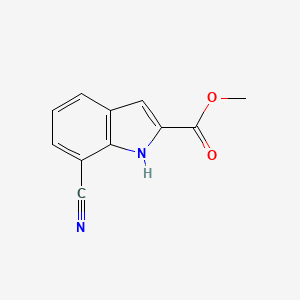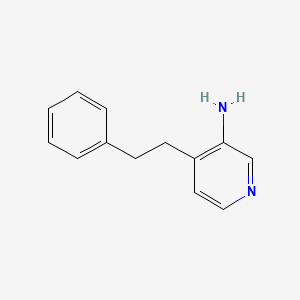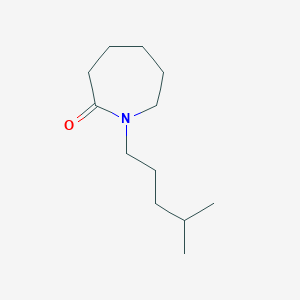![molecular formula C10H8N4O B11902846 2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one CAS No. 109224-44-4](/img/structure/B11902846.png)
2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one consists of a triazole ring fused to a quinazoline moiety, with a methyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and harsh oxidants.
Industrial Production Methods
Industrial production of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazoline compounds.
Applications De Recherche Scientifique
2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions such as iron (Fe³⁺).
Medicine: Explored for its antifungal and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression . The compound binds to the active site of PCAF, preventing its enzymatic activity and thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one can be compared with other triazoloquinazoline derivatives, such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity by targeting different molecular pathways.
Thiazoloquinazolines: Known for their antifungal and antioxidant properties.
The uniqueness of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one lies in its specific structural features and the diverse range of biological activities it exhibits.
Propriétés
Numéro CAS |
109224-44-4 |
|---|---|
Formule moléculaire |
C10H8N4O |
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
2-methyl-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C10H8N4O/c1-6-11-10-12-8-5-3-2-4-7(8)9(15)14(10)13-6/h2-5H,1H3,(H,11,12,13) |
Clé InChI |
MWAHWFSAZYZZAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC3=CC=CC=C3C(=O)N2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
![[4-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11902772.png)











